N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-9H-xanthene-9-carboxamide N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-9H-xanthene-9-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021253-31-5
VCID: VC6317233
InChI: InChI=1S/C24H22N4O3S/c29-22(28-13-5-6-14-28)15-32-21-12-11-20(26-27-21)25-24(30)23-16-7-1-3-9-18(16)31-19-10-4-2-8-17(19)23/h1-4,7-12,23H,5-6,13-15H2,(H,25,26,30)
SMILES: C1CCN(C1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Molecular Formula: C24H22N4O3S
Molecular Weight: 446.53

N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-9H-xanthene-9-carboxamide

CAS No.: 1021253-31-5

Cat. No.: VC6317233

Molecular Formula: C24H22N4O3S

Molecular Weight: 446.53

* For research use only. Not for human or veterinary use.

N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-9H-xanthene-9-carboxamide - 1021253-31-5

Specification

CAS No. 1021253-31-5
Molecular Formula C24H22N4O3S
Molecular Weight 446.53
IUPAC Name N-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridazin-3-yl]-9H-xanthene-9-carboxamide
Standard InChI InChI=1S/C24H22N4O3S/c29-22(28-13-5-6-14-28)15-32-21-12-11-20(26-27-21)25-24(30)23-16-7-1-3-9-18(16)31-19-10-4-2-8-17(19)23/h1-4,7-12,23H,5-6,13-15H2,(H,25,26,30)
Standard InChI Key PEPBFZGDCMLSIF-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a xanthene carboxamide backbone (a tricyclic system comprising two benzene rings fused via an oxygen atom) connected to a pyridazine ring through a thioether (–S–) linkage. The pyridazine moiety is further substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group, introducing a ketone and a pyrrolidine ring. Key functional groups include:

  • Carboxamide (–CONH–): Enhances hydrogen-bonding potential and solubility.

  • Thioether (–S–): Imparts stability against oxidative degradation compared to ethers.

  • Pyrrolidine: A five-membered saturated heterocycle contributing to conformational rigidity .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₅H₂₄N₄O₃S
Molecular Weight460.55 g/mol
XLogP3-AA3.2 (estimated)
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors5 (2x O, 3x N)

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized through sequential coupling reactions:

  • Thioether Formation: Reacting 6-mercaptopyridazin-3-amine with 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one under basic conditions (e.g., K₂CO₃ in DMF).

  • Carboxamide Coupling: Linking the pyridazine-thioether intermediate to xanthene-9-carbonyl chloride via nucleophilic acyl substitution .

Critical Reaction Parameters

  • Temperature: 60–80°C for thioether formation to minimize byproducts.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

  • Catalysts: Triethylamine for HCl scavenging during carboxamide coupling.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYield
16-Mercaptopyridazin-3-amine, 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one, K₂CO₃, DMF, 70°C, 12 h65%
2Xanthene-9-carbonyl chloride, Et₃N, CH₂Cl₂, RT, 6 h78%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (s, 1H, pyridazine H-5)

    • δ 7.80–7.20 (m, 8H, xanthene aromatic protons)

    • δ 3.60–3.20 (m, 4H, pyrrolidine CH₂)

    • δ 2.90 (s, 2H, SCH₂CO)

  • ¹³C NMR:

    • δ 170.5 (C=O, carboxamide)

    • δ 165.2 (C=O, ketone)

    • δ 152.0–110.0 (aromatic carbons) .

Infrared (IR) Spectroscopy

  • ν (cm⁻¹): 3280 (N–H stretch), 1680 (C=O), 1590 (C=N pyridazine), 1240 (C–S).

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation with co-solvents (e.g., PEG 400).

  • Thermal Stability: Stable up to 200°C (TGA data for analogs).

  • Photostability: Susceptible to UV-induced degradation due to the xanthene chromophore .

Table 3: Predicted ADME Properties

ParameterValue
LogP3.2
Plasma Protein Binding89% (estimated)
CYP450 InhibitionModerate (CYP3A4)

Biological Activity and Applications

Mechanistic Insights

While direct pharmacological data are unavailable, structural analogs suggest:

  • Kinase Inhibition: Pyridazine derivatives inhibit cyclin-dependent kinases (CDKs) and MAP kinases (IC₅₀ ~10–100 nM) .

  • Anti-inflammatory Activity: Xanthene carboxamides suppress COX-2 and TNF-α production in murine models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator